Bacampicillin

Description

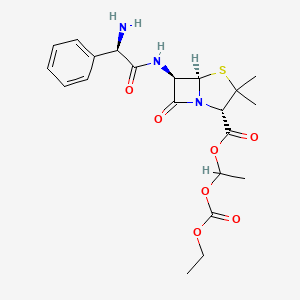

Structure

3D Structure

Properties

IUPAC Name |

1-ethoxycarbonyloxyethyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O7S/c1-5-29-20(28)31-11(2)30-19(27)15-21(3,4)32-18-14(17(26)24(15)18)23-16(25)13(22)12-9-7-6-8-10-12/h6-11,13-15,18H,5,22H2,1-4H3,(H,23,25)/t11?,13-,14-,15+,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFOLLRNADZZWEX-FFGRCDKISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OC(C)OC(=O)C1C(SC2N1C(=O)C2NC(=O)C(C3=CC=CC=C3)N)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)OC(C)OC(=O)[C@H]1C(S[C@H]2N1C(=O)[C@H]2NC(=O)[C@@H](C3=CC=CC=C3)N)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

37661-08-8 (mono-hydrochloride) | |

| Record name | Bacampicillin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050972173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2048030 | |

| Record name | Bacampicillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

465.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Bacampicillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015540 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.23e-01 g/L | |

| Record name | Bacampicillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015540 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

50972-17-3 | |

| Record name | Bacampicillin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50972-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bacampicillin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050972173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bacampicillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01602 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bacampicillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2048030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BACAMPICILLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GM2J22278 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bacampicillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015540 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

171-176 | |

| Record name | Bacampicillin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01602 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Bacampicillin on Bacterial Cell Walls

Executive Summary: Bacampicillin is a microbiologically inactive prodrug designed for enhanced oral bioavailability. Following administration, it undergoes rapid and extensive hydrolysis by esterases in the intestinal wall to yield its active metabolite, ampicillin. The bactericidal activity of this compound is, therefore, entirely attributable to the action of ampicillin. Ampicillin exerts its effect by targeting and covalently inhibiting penicillin-binding proteins (PBPs), a group of bacterial enzymes essential for the final steps of peptidoglycan synthesis. This inhibition disrupts the structural integrity of the bacterial cell wall, leading to cell lysis and death. This document provides a detailed examination of this mechanism, supported by quantitative efficacy data, key experimental protocols, and process visualizations.

Pharmacokinetics: The Conversion of this compound to Ampicillin

This compound is an ester prodrug of ampicillin, specifically the 1'-ethoxycarbonyloxyethyl ester.[1] This modification renders it microbiologically inactive but significantly increases its lipid solubility, which facilitates rapid and near-complete absorption from the gastrointestinal tract.[2][3] During absorption through the intestinal wall, ubiquitous esterase enzymes swiftly hydrolyze the ester bond, releasing active ampicillin into the bloodstream along with acetaldehyde, ethanol, and carbon dioxide.[4][5] This efficient conversion is a key pharmacological advantage, resulting in earlier and higher peak serum concentrations of ampicillin compared to the oral administration of an equimolar dose of ampicillin itself.[3][6]

Caption: Logical workflow of this compound's conversion to active Ampicillin.

Core Mechanism of Action: Ampicillin and the Bacterial Cell Wall

The bactericidal effect of ampicillin is achieved by disrupting the synthesis of the bacterial cell wall, a structure essential for maintaining cell shape and resisting osmotic lysis.[7][8]

Overview of Bacterial Peptidoglycan Synthesis

The structural rigidity of the bacterial cell wall is primarily due to peptidoglycan, a mesh-like polymer of N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) sugars cross-linked by short peptide chains.[9][10] The final and critical stage of peptidoglycan assembly is transpeptidation, where peptide cross-links are formed between adjacent glycan strands. This reaction is catalyzed by a family of enzymes known as penicillin-binding proteins (PBPs).[11][12]

Inhibition of Penicillin-Binding Proteins (PBPs)

Ampicillin, as a member of the β-lactam class of antibiotics, is a structural analog of the D-alanyl-D-alanine terminal of the peptidoglycan peptide side chains.[13] This mimicry allows it to bind to the active site of PBPs.[14][15] The strained β-lactam ring of ampicillin is highly reactive and forms a stable, covalent acyl-enzyme complex with a serine residue in the PBP active site.[16] This covalent modification effectively inactivates the enzyme, preventing it from carrying out the transpeptidation reaction necessary for cell wall cross-linking.[7][11]

Caption: Pathway of PBP inhibition by Ampicillin leading to bacterial cell death.

Quantitative Efficacy Data

The efficacy of ampicillin is quantified by its Minimum Inhibitory Concentration (MIC) against various bacterial species and its binding affinity for specific PBPs, often expressed as the half-maximal inhibitory concentration (IC₅₀).

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. Below are representative MIC values for ampicillin against several clinically relevant bacteria.

| Bacterial Species | Type | Ampicillin MIC (μg/mL) | Reference(s) |

| Escherichia coli | Gram-negative | 4 (Susceptible) | [4] |

| Escherichia coli | Ampicillin-Resistant | >8 to >256 | [8][17] |

| Staphylococcus aureus | Gram-positive | 0.6 - 1.0 (Susceptible) | [4] |

| Staphylococcus aureus (MRSA) | Gram-positive | 32 (Resistant) | [7] |

| Streptococcus pneumoniae | Gram-positive | 0.03 - 0.06 (Susceptible) | [4] |

| Streptococcus pneumoniae | Penicillin-Resistant (Non-meningitis) | ≥ 2.0 | [3][18] |

| Haemophilus influenzae | Gram-negative | 0.25 (Susceptible) | [4] |

| Haemophilus influenzae (BLNAR) | Gram-negative | ≥ 4.0 | [6] |

| Haemophilus influenzae (BLPAR**) | Gram-negative | 8 to ≥32 | [2] |

| BLNAR: β-lactamase-negative, ampicillin-resistant | |||

| **BLPAR: β-lactamase-positive, ampicillin-resistant |

Penicillin-Binding Protein (PBP) Inhibition

The potency of a β-lactam is also defined by its affinity for specific PBPs. This is often measured as the IC₅₀, the concentration of the antibiotic required to inhibit 50% of PBP activity. A more precise metric for covalent inhibitors is the second-order rate constant (kinact/KI), which reflects acylation efficiency.[19][20] Ampicillin exhibits differential affinity for various PBPs. For instance, in E. coli, it has been reported to have a lower IC₅₀ for PBP2 and PBP3 than for PBP4.[5]

| Organism | PBP Target | Inhibition Metric | Value | Reference(s) |

| Streptococcus pneumoniae | PBP2x (Penicillin-Sensitive) | IC₅₀ (Penicillin G) | 22 µM | [21] |

| Streptococcus pneumoniae | PBP2x (Penicillin-Resistant) | IC₅₀ (Penicillin G) | 312 µM | [21] |

| Bacillus thuringiensis | PbpP | IC₅₀ (Ampicillin) | ~10 µM | [10] |

| *Data for Penicillin G, a closely related β-lactam, is provided as a representative example of PBP inhibition measurement. |

Key Experimental Protocols

Protocol: PBP Competitive Binding Assay

This protocol determines the IC₅₀ of a test compound (e.g., ampicillin) by measuring its ability to compete with a fluorescently labeled β-lactam probe (e.g., Bocillin-FL) for binding to PBPs in bacterial membrane preparations.

Methodology:

-

Membrane Preparation:

-

Culture bacteria to mid-logarithmic phase. Harvest cells by centrifugation.

-

Wash cell pellet with an appropriate buffer (e.g., 10 mM Tris, pH 8.0).

-

Lyse cells using a French press or sonication.

-

Perform differential centrifugation (low speed to remove unlysed cells, then high speed to pellet membranes).

-

Resuspend the membrane pellet in buffer and determine protein concentration.

-

-

Competition Assay:

-

In a microtiter plate, add fixed amounts of the membrane preparation to a series of wells.

-

Add serial dilutions of the test inhibitor (ampicillin) to the wells. Include a no-inhibitor control.

-

Incubate for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 37°C) to allow inhibitor binding.

-

Add a fixed, saturating concentration of a fluorescent β-lactam probe (e.g., Bocillin-FL) to all wells.

-

Incubate for a shorter period (e.g., 10 minutes) to label any PBPs not bound by the test inhibitor.

-

-

Detection and Analysis:

-

Stop the reaction by adding SDS-PAGE sample buffer.

-

Separate the membrane proteins by SDS-PAGE.

-

Visualize the fluorescently labeled PBPs using an in-gel fluorescence scanner.

-

Quantify the fluorescence intensity of each PBP band in each lane.

-

Plot the fluorescence intensity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[22]

-

Caption: Experimental workflow for a PBP competitive binding assay.

Protocol: Minimum Inhibitory Concentration (MIC) Assay via Broth Microdilution

This is the standard method for determining the MIC of an antimicrobial agent against a specific bacterial strain.

Methodology:

-

Prepare Inoculum:

-

Culture the test bacterium on an appropriate agar plate.

-

Select several colonies and suspend them in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Dilute this standardized suspension to achieve the final target inoculum density (e.g., 5 x 10⁵ CFU/mL) in the test wells.

-

-

Prepare Antibiotic Dilutions:

-

In a 96-well microtiter plate, add growth medium (e.g., Mueller-Hinton Broth) to all wells.

-

Create a two-fold serial dilution of ampicillin across the plate, leaving control wells.

-

Include a positive control well (broth + bacteria, no antibiotic) and a negative/sterility control well (broth only).

-

-

Inoculation and Incubation:

-

Add the prepared bacterial inoculum to each well (except the sterility control).

-

Seal the plate and incubate at 35-37°C for 16-20 hours under appropriate atmospheric conditions.

-

-

Reading and Interpretation:

-

Visually inspect the plate for turbidity (bacterial growth). A plate reader can also be used to measure optical density.

-

The MIC is the lowest concentration of ampicillin in which there is no visible growth, as compared to the positive control well.[23]

-

Caption: Experimental workflow for a broth microdilution MIC assay.

Conclusion

The mechanism of action of this compound is a classic example of prodrug strategy enhancing the delivery of a well-characterized active agent. While this compound itself is inert, its efficient conversion to ampicillin allows for effective oral therapy. The core of its bactericidal action lies in ampicillin's ability to covalently inhibit essential penicillin-binding proteins, thereby fatally disrupting the synthesis of the bacterial cell wall. Understanding this mechanism, supported by quantitative data on efficacy and standardized experimental protocols, is fundamental for the continued development of β-lactam antibiotics and strategies to overcome bacterial resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. journals.asm.org [journals.asm.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Profiling of β-Lactam Selectivity for Penicillin-Binding Proteins in Escherichia coli Strain DC2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of β-Lactamase-Negative, Ampicillin-Resistant Strains of Haemophilus influenzae with Four Methods and Eight Media - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Efficacy of Ampicillin Against Methicillin-Resistant Staphylococcus aureus Restored Through Synergy with Branched Poly(ethylenimine) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Antibiotic Susceptibility Patterns of Streptococcus pneumoniae in China and Comparison of MICs by Agar Dilution and E-Test Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Penicillin-Binding Protein PbpP Is a Sensor of β-Lactams and Is Required for Activation of the Extracytoplasmic Function σ Factor σP in Bacillus thuringiensis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. PDB-101: Global Health: Antimicrobial Resistance: undefined: Ampicillin [pdb101.rcsb.org]

- 13. researchgate.net [researchgate.net]

- 14. Antimicrobial Resistance in Haemophilus influenzae Respiratory Tract Isolates in Korea: Results of a Nationwide Acute Respiratory Infections Surveillance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. cdstest.net [cdstest.net]

- 17. academic.oup.com [academic.oup.com]

- 18. Streptococcus pneumoniae | Johns Hopkins ABX Guide [hopkinsguides.com]

- 19. kinact/KI Value Determination for Penicillin-Binding Proteins in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. idexx.dk [idexx.dk]

Bacampicillin as a Prodrug of Ampicillin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bacampicillin is a semi-synthetic, orally administered prodrug of the broad-spectrum antibiotic ampicillin.[1][2] Developed to overcome the pharmacokinetic limitations of ampicillin, primarily its incomplete oral absorption, this compound is an ester that is rapidly and almost completely hydrolyzed to ampicillin in the intestinal wall and blood.[2][3] This bioconversion results in significantly higher plasma concentrations of ampicillin, achieved more rapidly than with equimolar oral doses of ampicillin itself.[2][4] This technical guide provides an in-depth overview of this compound, focusing on its chemical properties, mechanism of action as a prodrug, comparative pharmacokinetics, and clinical implications. Detailed experimental methodologies for its synthesis and analysis are also presented, alongside quantitative data and visual representations of its metabolic pathway and experimental workflows.

Introduction

Ampicillin, a β-lactam antibiotic, has a broad spectrum of activity against many Gram-positive and Gram-negative bacteria. However, its clinical utility when administered orally is hampered by incomplete and variable absorption from the gastrointestinal tract, leading to suboptimal plasma concentrations and a higher incidence of gastrointestinal side effects, such as diarrhea.[2] To address these shortcomings, prodrug strategies have been employed, leading to the development of this compound.[2][5]

This compound is the 1'-ethoxycarbonyloxyethyl ester of ampicillin.[6] This modification renders the molecule more lipophilic, enhancing its absorption from the gut.[7] Following absorption, it is rapidly cleaved by esterases in the intestinal wall and blood to release the active therapeutic agent, ampicillin, along with acetaldehyde, carbon dioxide, and ethanol.[5] This efficient conversion ensures high bioavailability of ampicillin, approaching that of parenteral administration.[8]

This guide will delve into the technical aspects of this compound, providing researchers and drug development professionals with a comprehensive resource on its properties and evaluation.

Chemical Structure and Properties

This compound is chemically designated as 1'-ethoxycarbonyloxyethyl 6-(D-α-aminophenylacetamido)penicillanate.[6] The addition of the ester group to the carboxyl function of ampicillin is the key structural modification that confers its prodrug characteristics.

Table 1: Chemical and Physical Properties of this compound Hydrochloride

| Property | Value | Reference(s) |

| Molecular Formula | C21H27N3O7S·HCl | |

| Molecular Weight | 501.98 g/mol | |

| Appearance | White crystalline powder | [9] |

| pH (20 mg/mL solution) | 3.0 - 4.5 | |

| Water Content | Not more than 1.0% |

Mechanism of Action: A Prodrug Approach

This compound itself is microbiologically inactive.[10] Its therapeutic effect is solely dependent on its in vivo conversion to ampicillin.[10] The mechanism of action can be described in two stages: absorption and hydrolysis, and the antibacterial action of ampicillin.

Absorption and Hydrolysis

The ester linkage in this compound increases its lipophilicity compared to ampicillin, facilitating its absorption across the intestinal mucosa. Once absorbed, it is rapidly hydrolyzed by non-specific esterases present in the intestinal wall and blood, releasing ampicillin.[3] This rapid and extensive conversion is a critical feature of this compound, ensuring that high concentrations of the active drug reach the systemic circulation.[6]

Antibacterial Action of Ampicillin

Once released, ampicillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It specifically targets and binds to penicillin-binding proteins (PBPs), which are enzymes essential for the final steps of peptidoglycan synthesis. This inhibition leads to a weakened cell wall and ultimately results in bacterial cell lysis.

Pharmacokinetics

The primary advantage of this compound over ampicillin lies in its superior pharmacokinetic profile following oral administration.

Bioavailability and Absorption

This compound is almost completely absorbed from the gastrointestinal tract, with a bioavailability of approximately 86-92%.[8][11] This is significantly higher than that of oral ampicillin, which is around 40-62%.[2][11] The absorption of this compound is rapid, leading to earlier and higher peak plasma concentrations of ampicillin.[2][4]

Plasma Concentrations and Half-life

Oral administration of this compound results in peak ampicillin plasma concentrations that are two to three times higher than those achieved with an equimolar dose of oral ampicillin.[3][4] The time to reach peak concentration (Tmax) is also shorter for this compound.[3] The elimination half-life of the resulting ampicillin is similar to that of directly administered ampicillin.

Table 2: Comparative Pharmacokinetics of this compound and Ampicillin (Oral Administration)

| Parameter | This compound | Ampicillin | Reference(s) |

| Bioavailability | ~86-92% | ~40-62% | [8][11] |

| Peak Plasma Concentration (Cmax) from 400 mg dose | 8.3 µg/mL | 3.7 µg/mL | [4] |

| Peak Plasma Concentration (Cmax) from 800 mg dose | 13.1 µg/mL | - | [8] |

| Time to Peak Concentration (Tmax) | ~1 hour | ~2 hours | [3] |

| Urinary Excretion (as ampicillin) | ~75% | ~45% | [3] |

Clinical Efficacy and Safety

Clinical studies have demonstrated that this compound is effective in treating a variety of infections, including those of the respiratory tract, urinary tract, and skin and soft tissues.[2][12] Due to its favorable pharmacokinetic profile, this compound can be administered less frequently (e.g., twice daily) compared to ampicillin (typically four times daily), which can improve patient compliance.[2][12]

A double-blind, randomized controlled trial in patients with urinary tract infections showed that this compound (800 mg three times daily) resulted in a significantly higher bacteriological cure rate (89%) compared to ampicillin (2 g three times daily) (68%).[7] Furthermore, the incidence of side effects, particularly diarrhea, has been reported to be lower with this compound than with ampicillin.[2][12]

Table 3: Clinical Efficacy of this compound vs. Ampicillin in Urinary Tract Infections

| Outcome | This compound (800 mg t.i.d.) | Ampicillin (2 g t.i.d.) | Reference(s) |

| Bacteriological & Symptomatic Elimination | 89% | 68% | [7] |

| Relapse/Reinfection Rate | 7% | 44% | [7] |

| Treatment Discontinuation due to Side Effects | 4 patients | 16 patients | [7] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through several routes. One common method involves the esterification of ampicillin. A detailed protocol is not publicly available in peer-reviewed literature, but a general scheme can be derived from patent literature.[9][13][14]

General Synthetic Scheme:

-

Protection of the amino group of ampicillin: The amino group of ampicillin is protected, for example, by forming a Dane salt.

-

Esterification: The protected ampicillin is then reacted with 1-bromoethyl ethyl carbonate in the presence of a base (e.g., sodium bicarbonate) in an organic solvent (e.g., acetonitrile).

-

Deprotection and Isolation: The protecting group is removed under acidic conditions, and this compound hydrochloride is isolated and purified.

In Vitro Hydrolysis Assay

To evaluate the conversion of this compound to ampicillin, an in vitro hydrolysis assay can be performed using biological fluids.

Methodology:

-

Preparation of Solutions: Prepare a stock solution of this compound in a suitable solvent.

-

Incubation: Incubate a known concentration of this compound in a buffered solution (pH 7.4) containing human serum or a tissue homogenate at 37°C.

-

Sampling: At various time points, withdraw aliquots of the reaction mixture.

-

Quenching and Extraction: Stop the reaction by adding a quenching agent (e.g., a strong acid) and extract the unhydrolyzed this compound with an organic solvent (e.g., ethyl acetate).

-

Quantification: Analyze the aqueous phase for the concentration of ampicillin using a validated analytical method, such as HPLC.

Pharmacokinetic Study Protocol

A pharmacokinetic study to compare this compound and ampicillin in human volunteers would typically follow a randomized, crossover design.

Study Design:

-

Subjects: Recruit a cohort of healthy adult volunteers.

-

Drug Administration: In a crossover fashion with a washout period, administer equimolar oral doses of this compound and ampicillin to each subject.

-

Blood Sampling: Collect blood samples at predefined time points (e.g., 0, 0.5, 1, 1.5, 2, 4, 6, 8, and 12 hours) post-administration.

-

Plasma Separation: Separate plasma from the blood samples and store frozen until analysis.

-

Bioanalysis: Determine the plasma concentrations of ampicillin using a validated HPLC or LC-MS/MS method.[15][16]

-

Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) for each treatment group and perform statistical comparisons.

Analytical Method: HPLC for Ampicillin in Plasma

A common method for the quantification of ampicillin in plasma is reversed-phase high-performance liquid chromatography (HPLC) with UV detection.[15]

Typical HPLC Parameters:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A mixture of a phosphate buffer and acetonitrile.[15]

-

Flow Rate: 1.0 mL/min.[15]

-

Detection: UV detection at 210 nm.[15]

-

Sample Preparation: Protein precipitation of plasma samples with perchloric acid, followed by centrifugation and injection of the supernatant.[15]

-

Internal Standard: A suitable internal standard, such as ciprofloxacin, should be used for accurate quantification.[15]

Conclusion

This compound serves as a successful example of a prodrug strategy to enhance the oral bioavailability of an established antibiotic. Its efficient absorption and rapid conversion to ampicillin lead to a superior pharmacokinetic profile compared to oral ampicillin, which translates into improved clinical efficacy and patient convenience. The lower incidence of gastrointestinal side effects further enhances its therapeutic value. This technical guide has provided a comprehensive overview of the key chemical, pharmacokinetic, and clinical aspects of this compound, intended to be a valuable resource for professionals in the field of drug research and development. While this compound may be less commonly used today with the advent of newer antibiotics, the principles of its design and the methodologies for its evaluation remain highly relevant in the ongoing quest for optimizing drug delivery and efficacy.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound hydrochloride: chemistry, pharmacology, and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of this compound compared with those of ampicillin, pivampicillin, and amoxycillin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. journals.asm.org [journals.asm.org]

- 7. This compound and ampicillin in urinary tract infections: a double-blind comparison of efficacy and tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetic Comparison of Oral this compound and Parenteral Ampicillin - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CA1236450A - Synthesis route for this compound - Google Patents [patents.google.com]

- 10. US4619785A - Novel synthesis route for this compound - Google Patents [patents.google.com]

- 11. Liquid chromatographic determination of ampicillin in bovine and dog plasma by using a tandem solid-phase extraction method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The clinical efficacy and safety of this compound twice daily in comparative studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. US4619785A - Novel synthesis route for this compound - Google Patents [patents.google.com]

- 14. prepchem.com [prepchem.com]

- 15. tsijournals.com [tsijournals.com]

- 16. researchgate.net [researchgate.net]

The Synthesis of Bacampicillin Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bacampicillin hydrochloride, a prodrug of the broad-spectrum antibiotic ampicillin, offers enhanced oral bioavailability, leading to higher plasma and tissue concentrations of the active agent.[1][2] This technical guide provides an in-depth overview of the primary chemical synthesis pathways for this compound hydrochloride, tailored for professionals in the fields of chemistry and drug development. The document details the core synthetic strategies, presents quantitative data in a structured format, outlines experimental protocols, and includes visualizations of the reaction pathways and workflows to facilitate a comprehensive understanding of the manufacturing process.

Introduction

This compound is the 1'-ethoxycarbonyloxyethyl ester of ampicillin.[2] Following oral administration, it is rapidly absorbed and subsequently hydrolyzed by esterases in the body to release ampicillin, carbon dioxide, and ethanol.[3] This prodrug strategy overcomes the incomplete absorption of ampicillin, thereby improving its therapeutic efficacy.[1] The hydrochloride salt of this compound is the common pharmaceutical form.[4] This guide will focus on the prevalent synthetic routes to this compound hydrochloride, primarily starting from ampicillin.

Core Synthesis Pathways

Two principal synthetic strategies have been documented for the preparation of this compound hydrochloride. The more direct and industrially favored approach begins with ampicillin. An alternative, multi-step pathway originates from benzylpenicillin.

Synthesis from Ampicillin

The most common synthesis of this compound hydrochloride involves the esterification of ampicillin at its carboxylic acid group. To prevent side reactions at the amino group, it is often protected, for instance, by forming a Dane salt. The protected ampicillin is then reacted with a suitable 1-alkoxycarbonyloxyethyl halide, followed by deprotection and salt formation.

A prevalent method utilizes the potassium salt of D-(-)-N-(1-methoxycarbonylpropen-2-yl)aminophenylacetic acid (ampicillin Dane potassium salt) as the starting material. This is reacted with 1-bromoethyl ethyl carbonate in an organic solvent. The subsequent hydrolysis of the protecting group and the formation of the hydrochloride salt yield this compound hydrochloride.

Synthesis from Benzylpenicillin

An alternative, though more circuitous, route to this compound hydrochloride begins with benzylpenicillin.[5] This process involves the following key steps:

-

Esterification of potassium benzylpenicillin with α-chlorodiethylcarbonate to form the 1-ethoxycarbonyloxyethyl ester of benzylpenicillin.

-

Removal of the phenylacetyl side chain from the esterified benzylpenicillin to yield the 1-ethoxycarbonyloxyethyl ester of 6-aminopenicillanic acid (6-APA).

-

Acylation of the 6-APA ester intermediate with a protected form of D-(-)-α-aminophenylacetic acid.

-

Deprotection and formation of the hydrochloride salt to give this compound hydrochloride.

Quantitative Data Summary

The following tables summarize the quantitative data extracted from various documented experimental protocols for the synthesis of this compound hydrochloride starting from ampicillin Dane potassium salt.

Table 1: Reactants and Reagents

| Reactant/Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Moles | Mass (g) | Volume (mL) |

| Ampicillin Dane Potassium Salt | C₁₆H₁₈KN₃O₅S | 415.5 | 0.1097 | 45.6 | - |

| 1-Bromoethyl ethyl carbonate | C₅H₉BrO₃ | 197.03 | 0.1827 | 36.0 | - |

| Sodium Bicarbonate | NaHCO₃ | 84.01 | 0.4571 | 38.4 | - |

| Acetonitrile | C₂H₃N | 41.05 | - | - | 260 |

| Concentrated Hydrochloric Acid | HCl | 36.46 | - | - | 6.85 |

| Water | H₂O | 18.02 | - | - | 22.3 |

| Acetone | C₃H₆O | 58.08 | - | - | 70 |

| Butyl Acetate | C₆H₁₂O₂ | 116.16 | - | - | 450 |

Table 2: Reaction Conditions and Yield

| Parameter | Value |

| Reaction Temperature | 40 °C |

| Reaction Time | 3 hours |

| pH for HCl addition | 2.0 - 2.5 |

| Crystallization Temperature | ~5 °C |

| Final Product Mass | 32.5 g |

| Molar Mass of this compound HCl | 501.98 g/mol |

| Theoretical Yield | 55.06 g |

| Percentage Yield | 59.0% |

Experimental Protocols

The following is a detailed experimental protocol for the synthesis of this compound hydrochloride from ampicillin Dane potassium salt, based on published procedures.[6]

Esterification Reaction

-

A mixture of ampicillin Dane potassium salt (45.6 g), 1-bromoethyl ethyl carbonate (36.0 g), sodium bicarbonate (38.4 g), and acetonitrile (260 ml) is prepared in a suitable reaction vessel.

-

The mixture is stirred for 3 hours at a constant temperature of 40°C.

-

Upon completion, the reaction mixture is filtered, and the filter cake is washed with two 20 ml portions of acetonitrile.

Work-up and Salt Formation

-

Water (20 ml) is added to the filtrate, and the mixture is stirred for 1 hour.

-

The majority of the solvent is removed by evaporation under reduced pressure at a temperature of 35°-40°C.

-

Acetone (70 ml) and water (4.5 ml) are added to the residue.

-

A mixture of concentrated hydrochloric acid (6.85 ml) and water (2.3 ml) is added slowly to the solution, ensuring the pH is maintained between 2.0 and 2.5. If the pH is not stable, small additional amounts of 1:1 hydrochloric acid are added until a stable pH in the desired range is achieved.

Isolation and Purification

-

The resulting solution is dried and filtered.

-

Butyl acetate (180 ml) is added, and the solution is distilled under reduced pressure to a final volume of approximately 40 ml.

-

An additional 270 ml of butyl acetate is added to the concentrated solution.

-

The product is allowed to crystallize at approximately 5°C.

-

The crystalline product is isolated by filtration to yield 32.5 g of this compound hydrochloride.

Visualizations

The following diagrams illustrate the chemical synthesis pathway and the experimental workflow for the preparation of this compound hydrochloride.

Caption: Chemical synthesis pathway of this compound hydrochloride from ampicillin Dane potassium salt.

References

- 1. This compound hydrochloride: chemistry, pharmacology, and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical pharmacokinetic evaluation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound Hydrochloride | C21H28ClN3O7S | CID 441398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. US4619785A - Novel synthesis route for this compound - Google Patents [patents.google.com]

- 6. prepchem.com [prepchem.com]

The In Vitro Microbiological Spectrum of Bacampicillin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bacampicillin is a semi-synthetic, orally administered aminopenicillin that serves as a prodrug for ampicillin. Following administration, it is rapidly and almost completely absorbed and hydrolyzed by esterases in the intestinal wall and serum to yield ampicillin, the microbiologically active compound. Therefore, the in vitro microbiological spectrum of this compound is identical to that of ampicillin. This guide provides a detailed overview of this spectrum, including its mechanism of action, activity against key clinical pathogens, common resistance mechanisms, and standardized protocols for susceptibility testing.

Mechanism of Action

This compound itself is microbiologically inactive. Its antibacterial effect is solely attributable to ampicillin. Ampicillin, a β-lactam antibiotic, exerts its bactericidal action by inhibiting the final stages of bacterial cell wall synthesis.[1]

The key steps are:

-

Binding to Penicillin-Binding Proteins (PBPs): Ampicillin binds to and inactivates specific PBPs located on the inner surface of thebacterial cell membrane.[1][2] PBPs are essential enzymes, primarily transpeptidases, that catalyze the cross-linking of peptidoglycan chains.[3]

-

Inhibition of Peptidoglycan Synthesis: By inhibiting PBPs, ampicillin blocks the formation of peptide cross-links that provide the cell wall with structural integrity.[1][4]

-

Cell Lysis: The weakened cell wall cannot withstand the high internal osmotic pressure of the bacterial cell, leading to cell lysis and death.[1][5] This process is most effective in actively dividing bacteria.

The following diagram illustrates the inhibition of bacterial cell wall synthesis by ampicillin.

References

The In-Depth Technical Guide to the Serum Esterase-Mediated Hydrolysis of Bacampicillin to Ampicillin

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the enzymatic hydrolysis of bacampicillin, a prodrug of the broad-spectrum antibiotic ampicillin, by serum esterases. The conversion of this compound to its active form, ampicillin, is a critical step in its mechanism of action, enhancing its oral bioavailability. This guide delves into the quantitative aspects of this biotransformation, details the experimental protocols for its study, and visualizes the underlying biochemical processes.

Introduction: The Prodrug Advantage

This compound was developed to overcome the incomplete absorption of ampicillin when administered orally. By masking the polar carboxyl group of ampicillin as an ester, this compound becomes more lipophilic, allowing for enhanced absorption from the gastrointestinal tract.[1] Once absorbed into the bloodstream, it is rapidly and completely hydrolyzed by non-specific esterases present in the serum and intestinal wall to release the active ampicillin.[2] This efficient conversion leads to higher and more rapid peak serum levels of ampicillin compared to the oral administration of ampicillin itself.[1]

The Hydrolysis Pathway: From this compound to Ampicillin

The biotransformation of this compound to ampicillin is a two-step process. Initially, serum esterases, primarily carboxylesterases, cleave the ester bond of this compound. This enzymatic cleavage results in the formation of an unstable intermediate which then spontaneously decomposes to yield ampicillin, acetaldehyde, and carbon dioxide.

References

The Prodrug Approach: Bacampicillin's Role in Overcoming Ampicillin's Low Bioavailability

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Ampicillin, a broad-spectrum β-lactam antibiotic, has long been a cornerstone in the treatment of various bacterial infections. However, its clinical efficacy following oral administration is hampered by low and variable bioavailability. This technical guide delves into the development and mechanism of bacampicillin, a prodrug of ampicillin, designed to surmount this limitation. We will explore the chemical modifications that enhance its absorption, the metabolic conversion to the active ampicillin molecule, and the resulting pharmacokinetic advantages. This guide will provide a comprehensive overview of the comparative data, detail the experimental methodologies used in key studies, and visualize the underlying processes to offer a thorough understanding for researchers, scientists, and drug development professionals.

Introduction: The Challenge of Ampicillin's Oral Bioavailability

Ampicillin is a semi-synthetic penicillin that exhibits a broad spectrum of activity against many Gram-positive and Gram-negative bacteria. Its mechanism of action involves the inhibition of bacterial cell wall synthesis. Despite its effectiveness, the oral bioavailability of ampicillin is only around 30-50%. This incomplete absorption can lead to sub-optimal therapeutic concentrations in the bloodstream and an increased incidence of gastrointestinal side effects due to the presence of unabsorbed drug in the gut.

The low bioavailability of ampicillin is attributed to several factors, including its hydrophilic nature and potential degradation in the gastrointestinal tract. To address these challenges, the prodrug this compound was developed. This compound is an ester prodrug of ampicillin, meaning it is a pharmacologically inactive compound that is converted into the active drug, ampicillin, within the body.

This compound: A Prodrug Strategy for Enhanced Absorption

This compound is the 1'-ethoxycarbonyloxyethyl ester of ampicillin. This chemical modification significantly increases the lipophilicity of the molecule, allowing for more efficient absorption from the gastrointestinal tract.[1] Once absorbed, this compound is rapidly and completely hydrolyzed by esterases present in the intestinal wall and blood serum to yield ampicillin, acetaldehyde, carbon dioxide, and ethanol.[2] This rapid conversion ensures that the systemic circulation is primarily exposed to the active ampicillin.

Chemical Structures

The chemical structures of ampicillin and this compound are fundamental to understanding the prodrug strategy.

Caption: Chemical structures of Ampicillin and this compound.

Metabolic Conversion of this compound to Ampicillin

The conversion of this compound to ampicillin is a critical step in its mechanism of action. This biotransformation is a rapid, two-step process initiated by non-specific esterases.

Caption: Metabolic pathway of this compound to Ampicillin.

Comparative Pharmacokinetics: this compound vs. Ampicillin

Numerous studies have demonstrated the superior pharmacokinetic profile of this compound compared to ampicillin following oral administration. This compound consistently shows higher peak plasma concentrations (Cmax) and a larger area under the plasma concentration-time curve (AUC), indicative of its enhanced bioavailability.

Quantitative Data Summary

The following tables summarize the key pharmacokinetic parameters from comparative studies in humans.

Table 1: Bioavailability and Peak Plasma Concentrations

| Drug | Dose | Bioavailability (%) | Cmax (µg/mL) | Tmax (hours) | Reference |

| Ampicillin | 495 mg (oral) | 62 ± 17 | 3.7 | ~1.5-2.0 | [3] |

| This compound | 562 mg (oral, ampicillin equivalent) | 86 ± 11 | 8.3 | ~0.75-1.0 | [3] |

| Ampicillin | 500 mg (oral) | - | 5.2 | 1.5 | [4] |

| This compound | 400 mg (oral) | - | 7.7 | 0.75 | [4] |

| Ampicillin | 1 g (oral) | - | 7.6 | 2.0 | [4] |

| This compound | 800 mg (oral) | - | 12.2 | 1.0 | [4] |

| Ampicillin | (intramuscular) | 71 | 11.3 ± 3.5 | - | [5] |

| This compound | 800 mg (oral) | 87 | 13.1 ± 3.8 | - | [5] |

Table 2: Urinary Excretion

| Drug | Dose | Urinary Recovery (% of dose as ampicillin) | Reference |

| Ampicillin | 500 mg - 2 g (oral) | 25 - 41 | [4] |

| This compound | 400 mg - 800 mg (oral) | 68 - 75 | [4] |

Experimental Protocols

This section outlines the general methodologies employed in the pharmacokinetic studies comparing ampicillin and this compound. It is important to note that specific details may vary between individual studies.

Human Pharmacokinetic Studies

A common experimental design for comparing the bioavailability of two oral formulations is a randomized, crossover study in healthy volunteers.

Caption: Workflow of a typical crossover pharmacokinetic study.

Protocol Details:

-

Subjects: Healthy adult volunteers, often male, who have given informed consent. Subjects typically undergo a health screening to ensure they meet the inclusion criteria and have no contraindications.

-

Study Design: A randomized, two-way crossover design is frequently used. This means that each subject receives both ampicillin and this compound on separate occasions, with a "washout" period in between to ensure the first drug is completely eliminated from the body before the second is administered.

-

Drug Administration: Equimolar doses of ampicillin and this compound are administered orally after an overnight fast.

-

Sample Collection: Blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, and 8 hours). Urine is often collected over a 24-hour period.

-

Sample Analysis: The concentration of ampicillin in plasma and urine is determined using a validated analytical method, such as high-performance liquid chromatography (HPLC) or a microbiological assay.

Microbiological Assay for Ampicillin Concentration

The agar well diffusion method is a common technique for determining the concentration of an antibiotic in biological fluids.

Protocol Details:

-

Materials: Mueller-Hinton agar plates, a susceptible bacterial strain (e.g., Sarcina lutea or Staphylococcus aureus), sterile cork borer or pipette tips, standard solutions of ampicillin of known concentrations, and the plasma or urine samples to be tested.

-

Procedure:

-

A lawn of the susceptible bacteria is spread evenly over the surface of the agar plates.

-

Wells of a standard diameter are cut into the agar.

-

A fixed volume of the standard ampicillin solutions and the test samples are added to the wells.

-

The plates are incubated under appropriate conditions to allow for bacterial growth and diffusion of the antibiotic.

-

The diameter of the zone of inhibition (the area around the well where bacterial growth is prevented) is measured.

-

A standard curve is generated by plotting the diameter of the zones of inhibition against the known concentrations of the ampicillin standards.

-

The concentration of ampicillin in the test samples is then determined by interpolating their zone of inhibition diameters on the standard curve.

-

Synthesis of this compound Hydrochloride

The synthesis of this compound involves the esterification of ampicillin. One common method is the reaction of an ampicillin salt with 1-chloroethyl ethyl carbonate. The following provides a general overview based on patent literature.

General Procedure:

-

An ampicillin salt (e.g., sodium or potassium salt) is suspended in a suitable organic solvent (e.g., acetone, dimethylformamide).

-

1-chloroethyl ethyl carbonate is added to the suspension.

-

The reaction mixture is stirred at a controlled temperature for a specific duration to allow for the esterification to proceed.

-

After the reaction is complete, the product is isolated, often by filtration and washing.

-

The crude product may be further purified by recrystallization.

-

The hydrochloride salt of this compound can be prepared by treating the free base with hydrochloric acid in a suitable solvent.

Conclusion

This compound serves as a prime example of a successful prodrug strategy to overcome the pharmacokinetic limitations of a parent drug. By transiently modifying the chemical structure of ampicillin to enhance its lipophilicity, this compound achieves significantly improved oral absorption. The rapid and efficient in vivo hydrolysis ensures that the active ampicillin is readily available to exert its antibacterial effect. The data clearly demonstrates that this compound provides higher and more consistent plasma concentrations of ampicillin compared to oral administration of ampicillin itself. This leads to improved therapeutic efficacy and a potential reduction in gastrointestinal side effects. For researchers and professionals in drug development, the case of this compound underscores the power of prodrug design in optimizing the clinical utility of important therapeutic agents.

References

- 1. CA1236450A - Synthesis route for this compound - Google Patents [patents.google.com]

- 2. Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of this compound Compared with Those of Ampicillin, Pivampicillin, and Amoxycillin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3.5. Antimicrobial Assay Using Agar Diffusion–Dilution Test [bio-protocol.org]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Bacampicillin in the Treatment of Urinary Tract Infections: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacampicillin is a prodrug of the semi-synthetic antibiotic ampicillin, designed to improve oral bioavailability. Upon administration, it is rapidly and almost completely absorbed and hydrolyzed by esterases in the intestinal wall to yield ampicillin, the active antimicrobial agent.[1] Ampicillin exerts its bactericidal effect by inhibiting the third and final stage of bacterial cell wall synthesis. This document provides detailed application notes, experimental protocols, and a summary of clinical data regarding the use of this compound in the treatment of urinary tract infections (UTIs).

Mechanism of Action

This compound itself is microbiologically inactive. Its therapeutic effect is solely attributable to its active metabolite, ampicillin. Ampicillin is a beta-lactam antibiotic that targets and irreversibly inhibits penicillin-binding proteins (PBPs), enzymes crucial for the synthesis of peptidoglycan, a major component of the bacterial cell wall.[2][3][4][5] By binding to PBPs, ampicillin disrupts the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent cell lysis due to osmotic instability.[2][4]

Pharmacokinetics

One of the primary advantages of this compound over ampicillin is its superior pharmacokinetic profile. Following oral administration, this compound is rapidly and more completely absorbed from the gastrointestinal tract. Peak serum concentrations of ampicillin are achieved faster and are significantly higher after administration of this compound compared to an equimolar dose of ampicillin. Furthermore, the absorption of this compound is not significantly affected by the presence of food. A larger fraction of the administered dose is recovered in the urine as active ampicillin, making it particularly suitable for treating urinary tract infections.

Clinical Efficacy in Urinary Tract Infections

Multiple clinical trials have demonstrated the efficacy of this compound in the treatment of UTIs, often with a more convenient twice-daily dosing regimen compared to the three or four times daily dosing required for ampicillin or amoxicillin.[1]

Summary of Clinical Trial Data

| Study Identifier | Treatment Arms | Number of Patients | Key Efficacy Outcome | Adverse Events | Reference |

| Müller-Ehrenberg & Müller (1979) | This compound 800 mg t.i.d. vs. Ampicillin 2 g t.i.d. | 100 (50 per group) | Bacteriological and symptomatic elimination: 89% (this compound) vs. 68% (Ampicillin) | Side effects were significantly less frequent with this compound. Treatment stopped due to side effects in 4 this compound vs. 16 ampicillin patients. | [6] |

| Comparative Study (1981) | This compound 400 mg b.i.d. vs. Amoxicillin 250 mg t.i.d. | 146 (72 this compound, 74 Amoxicillin) | Satisfactory clinical response: 98.6% in both groups. Satisfactory bacteriological response: 95.8% (this compound) vs. 97.3% (Amoxicillin). | Mild diarrhea in 2.8% of this compound and 2.7% of amoxicillin patients. Allergic skin reactions in 2.7% of amoxicillin patients, none in the this compound group. | |

| Multi-center Comparative Studies | This compound (400 mg or 800 mg b.i.d.) vs. various regimens (ampicillin t.i.d., amoxicillin t.i.d., co-trimoxazole b.i.d.) | 953 total (422 on this compound) | Eradication of causative bacteria in UTIs: 89% with this compound b.i.d. vs. 86% with other regimens. | Adverse drug reactions were less frequent with this compound at all dose levels. | [7] |

Experimental Protocols

In Vitro Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

Objective: To determine the minimum concentration of ampicillin that inhibits the visible growth of a uropathogen in vitro.

Materials:

-

Mueller-Hinton broth (MHB)

-

Ampicillin standard powder

-

Sterile 96-well microtiter plates

-

Uropathogen isolate (e.g., Escherichia coli)

-

0.5 McFarland standard

-

Spectrophotometer

-

Incubator (35-37°C)

Protocol:

-

Preparation of Ampicillin Stock Solution: Prepare a stock solution of ampicillin at a high concentration (e.g., 1024 µg/mL) in a suitable solvent and sterilize by filtration.

-

Preparation of Inoculum: From a fresh culture of the uropathogen on an appropriate agar plate, prepare a bacterial suspension in sterile saline or MHB equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10^8 CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of sterile MHB to all wells of a 96-well plate.

-

Add 100 µL of the ampicillin stock solution to the first well of each row to be tested.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.

-

-

Inoculation: Add 10 µL of the prepared bacterial inoculum to each well, including a positive control well (broth and bacteria, no antibiotic) and a negative control well (broth only).

-

Incubation: Incubate the microtiter plate at 35-37°C for 16-20 hours.

-

Determination of MIC: The MIC is the lowest concentration of ampicillin at which there is no visible growth (turbidity) of the bacteria.

Clinical Trial Protocol for Uncomplicated Urinary Tract Infection

This protocol outlines a general framework for a clinical trial evaluating the efficacy and safety of this compound for the treatment of uncomplicated UTIs.

Study Design: A prospective, randomized, double-blind, active-controlled, multicenter study.

Patient Population: Adult females (18-65 years) with symptoms of acute uncomplicated cystitis.

Inclusion Criteria:

-

Presenting with at least two of the following symptoms: dysuria, urinary frequency, urinary urgency, suprapubic pain.

-

Positive urine culture with a uropathogen count of ≥10^5 CFU/mL.

-

Willing and able to provide informed consent.

Exclusion Criteria:

-

Complicated UTI (e.g., male patients, pregnant women, known structural or functional abnormalities of the urinary tract).

-

Known hypersensitivity to penicillin or other beta-lactam antibiotics.

-

Use of other antibiotics within the past 72 hours.

-

Symptoms suggestive of pyelonephritis (e.g., fever, flank pain).

Randomization and Blinding: Patients will be randomized in a 1:1 ratio to receive either this compound or the active comparator. Both patients and investigators will be blinded to the treatment allocation.

Treatment:

-

Experimental Arm: this compound 400 mg orally twice daily for 5-7 days.

-

Active Comparator Arm: An appropriate standard-of-care antibiotic for uncomplicated UTI (e.g., nitrofurantoin, trimethoprim-sulfamethoxazole) administered according to its approved dosing regimen.

Assessments:

-

Baseline: Medical history, physical examination, urinalysis, and urine culture.

-

End of Treatment (Day 7-9): Clinical assessment of symptoms, urinalysis, and repeat urine culture.

-

Test of Cure (Day 21-28): Clinical assessment and repeat urine culture.

Endpoints:

-

Primary Endpoint: Microbiological eradication of the baseline pathogen at the Test of Cure visit.

-

Secondary Endpoints: Clinical cure rate (resolution of symptoms), incidence of adverse events, patient-reported outcomes.

Conclusion

This compound represents a valuable therapeutic option for the treatment of urinary tract infections. Its enhanced pharmacokinetic profile allows for less frequent dosing, which may improve patient compliance and clinical outcomes. The available clinical data support its efficacy and safety, demonstrating comparable or, in some aspects, superior performance to other commonly used antibiotics. The provided protocols offer a framework for the continued investigation and clinical application of this compound in this indication.

References

- 1. Trimethoprim-sulfamethoxazole vs ampicillin in chronic urinary tract infections. A double-blind multicenter cooperative controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Ampicillin? [synapse.patsnap.com]

- 3. Ampicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. Ampicillin - Wikipedia [en.wikipedia.org]

- 6. This compound and ampicillin in urinary tract infections: a double-blind comparison of efficacy and tolerance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The clinical efficacy and safety of this compound twice daily in comparative studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of Bacampicillin in Studies of Gram-Negative Bacteria: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacampicillin is a semi-synthetic, orally administered prodrug of the broad-spectrum antibiotic ampicillin.[1] Following oral administration, this compound is rapidly and almost completely absorbed and hydrolyzed by esterases in the intestinal wall and blood to yield ampicillin, carbon dioxide, and ethanol.[1] This efficient hydrolysis results in significantly higher and more rapid peak serum concentrations of ampicillin compared to the administration of ampicillin itself.[2][3] The active metabolite, ampicillin, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This document provides detailed application notes and protocols for the use of this compound in the study of gram-negative bacteria.

Mechanism of Action

Ampicillin, the active form of this compound, is a beta-lactam antibiotic that targets penicillin-binding proteins (PBPs) located within the bacterial cell wall.[4][5] These enzymes are crucial for the cross-linking of peptidoglycan, a key component of the bacterial cell wall. By binding to and inactivating PBPs, ampicillin disrupts cell wall synthesis, leading to cell lysis and bacterial death.[4][6] The presence of an amino group in ampicillin enhances its ability to penetrate the outer membrane of gram-negative bacteria, broadening its spectrum of activity.[7]

In Vitro Activity Data

The in vitro efficacy of ampicillin (the active form of this compound) against various gram-negative bacteria is commonly determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a microorganism. Below is a summary of ampicillin MIC distributions for several key gram-negative pathogens.

| Gram-Negative Bacterium | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference(s) |

| Haemophilus influenzae (β-lactamase negative) | 0.25 | 0.5 | 0.031 - 0.5 | [2] |

| Haemophilus influenzae (β-lactamase positive) | 8 | 16 | 2 - 64 | [2] |

| Escherichia coli | 8 | >64 | 0.25 - >256 | [8][9] |

| Proteus mirabilis | 4 | 32 | ≤0.25 - >256 | [10][11] |

| Salmonella spp. | >256 | >256 | 0.25 - >256 | [4][6][12] |

| Shigella spp. | >256 | >256 | 0.5 - >256 | [13][14][15] |

Note: MIC values can vary significantly based on the geographic location, the source of the isolate, and the presence of resistance mechanisms. The data presented are illustrative and should be supplemented with local antibiogram data.

Experimental Protocols

Protocol 1: Broth Microdilution Susceptibility Testing for Gram-Negative Bacteria (CLSI Guideline)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC) of ampicillin against gram-negative bacteria.

Materials:

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Ampicillin powder, laboratory standard

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile saline or broth for inoculum dilution

-

Spectrophotometer or densitometer

-

35°C ± 2°C incubator

-

Pipettes and sterile tips

-

Quality control strains (e.g., Escherichia coli ATCC 25922)

Procedure:

-

Preparation of Ampicillin Stock Solution:

-

Prepare a stock solution of ampicillin at a concentration of 1280 µg/mL in a suitable sterile solvent.

-

Filter-sterilize the stock solution.

-

-

Preparation of Microtiter Plates:

-

Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate.

-

Add 50 µL of the ampicillin stock solution to the first well of each row to be tested.

-

Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in ampicillin concentrations ranging from 64 µg/mL to 0.06 µg/mL.

-

Include a growth control well (no antibiotic) and a sterility control well (no bacteria) for each isolate.

-

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select several morphologically similar colonies of the test organism.

-

Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

-

Within 15 minutes, dilute the standardized inoculum in CAMHB to a final concentration of approximately 5 x 10^5 CFU/mL.

-

-

Inoculation:

-

Inoculate each well (except the sterility control) with 50 µL of the diluted bacterial suspension. The final volume in each well will be 100 µL.

-

-

Incubation:

-

Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.

-

-

Reading and Interpretation:

-

After incubation, examine the plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of ampicillin that completely inhibits visible growth.

-

Compare the MIC value to the CLSI breakpoints to determine if the isolate is susceptible, intermediate, or resistant.

-

Protocol 2: Clinical Trial Protocol for this compound in Lower Respiratory Tract Infections

This protocol outlines a generalized methodology for a clinical trial evaluating the efficacy of this compound in treating lower respiratory tract infections caused by susceptible gram-negative bacteria like Haemophilus influenzae.

Study Design: Randomized, double-blind, comparative clinical trial.

Patient Population:

-

Inclusion Criteria: Adults with a clinical diagnosis of acute exacerbation of chronic bronchitis or community-acquired pneumonia, with a gram-negative organism suspected or identified from sputum culture.

-

Exclusion Criteria: Known hypersensitivity to penicillins, severe renal impairment, pregnancy or lactation.

Treatment Arms:

-

This compound Arm: 800 mg this compound administered orally twice daily for 10 days.[12][16]

-

Comparator Arm: An active comparator antibiotic (e.g., amoxicillin 500 mg three times daily) for 10 days.[12]

Procedures:

-

Screening and Enrollment:

-

Obtain informed consent.

-

Conduct a baseline assessment including medical history, physical examination, and collection of sputum for Gram stain and culture.

-

-

Randomization and Blinding:

-

Eligible patients are randomized to one of the treatment arms.

-

Both the investigators and the patients are blinded to the treatment allocation.

-

-

Treatment Administration:

-

Dispense the study medication according to the randomization schedule.

-

Monitor patients for compliance and adverse events.

-

-

Efficacy Assessments:

-

Clinical Assessment: Evaluate signs and symptoms of infection at baseline, mid-treatment (day 3-5), and end-of-treatment (day 11-14).

-

Microbiological Assessment: Obtain a follow-up sputum culture at the end-of-treatment visit to determine bacteriological eradication.

-

-

Outcome Measures:

-

Primary Endpoint: Clinical cure rate at the end-of-treatment visit, defined as resolution of signs and symptoms of infection.

-

Secondary Endpoints: Bacteriological eradication rate, incidence of adverse events.

-

-

Data Analysis:

-

Analyze the clinical and bacteriological outcomes on an intent-to-treat and per-protocol basis.

-

Compare the efficacy and safety of this compound and the comparator using appropriate statistical methods.

-

Protocol 3: Treatment Protocol for Shigellosis

Due to widespread resistance, ampicillin (and by extension this compound) is no longer recommended for the empirical treatment of shigellosis in many regions.[1][17][18][19] However, if susceptibility testing confirms that the infecting Shigella strain is sensitive, ampicillin can be an effective treatment.

Important Note: Antimicrobial susceptibility testing is essential before initiating ampicillin therapy for shigellosis.

Patient Population:

-

Patients with culture-confirmed shigellosis caused by an ampicillin-susceptible strain.

Treatment Regimen:

-

Adults: Ampicillin 500 mg orally every 6 hours for 5 days.[20]

-

Pediatrics: Dosing should be adjusted based on weight.

Procedures:

-

Diagnosis and Susceptibility Testing:

-

Obtain a stool sample for culture and identification of Shigella species.

-

Perform antimicrobial susceptibility testing on the Shigella isolate.

-

-

Initiation of Treatment:

-

If the isolate is susceptible to ampicillin, initiate the prescribed treatment regimen.

-

Supportive care, including rehydration, is crucial.

-

-

Monitoring:

-

Monitor the patient's clinical response, including fever, stool frequency, and presence of blood in the stool.

-

Clinical improvement is typically expected within 48 hours of starting effective antibiotic therapy.[18]

-

-

Follow-up:

-

A follow-up stool culture may be considered to confirm bacteriological clearance, especially for food handlers or individuals in high-risk settings.

-

Conclusion

This compound, through its active metabolite ampicillin, has historically been a valuable agent in the study and treatment of infections caused by susceptible gram-negative bacteria. Its enhanced pharmacokinetic profile offers advantages over oral ampicillin. However, the emergence of widespread resistance, particularly among Enterobacteriaceae, necessitates that its use be guided by antimicrobial susceptibility testing. The protocols and data provided herein offer a framework for researchers and clinicians to effectively utilize this compound in their studies and, where appropriate, in clinical practice.

References

- 1. researchgate.net [researchgate.net]

- 2. Antimicrobial Resistance in Haemophilus influenzae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antibiotic therapy for Shigella dysentery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. MIC EUCAST [mic.eucast.org]

- 9. The resistance mechanism of Escherichia coli induced by ampicillin in laboratory - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antimicrobial susceptibilities of Proteus mirabilis: a longitudinal nationwide study from the Taiwan surveillance of antimicrobial resistance (TSAR) program - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cmpt.ca [cmpt.ca]

- 12. [High incidence of ampicillin resistance in Salmonella spp non typhi] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. phfscience.nz [phfscience.nz]

- 14. High Prevalence of Antimicrobial Resistance among Shigella Isolates in the United States Tested by the National Antimicrobial Resistance Monitoring System from 1999 to 2002 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ampicillin Resistance of Shigella sonnei - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Restoring Ampicillin Sensitivity in Multidrug-Resistant Escherichia coli Following Treatment in Combination with Coffee Pulp Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Serotype Distribution and Antimicrobial Resistance Profile of Haemophilus influenzae Isolated from School Children with Acute Otitis Media - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Guidelines for the treatment of dysentery (shigellosis): a systematic review of the evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 19. emedicine.medscape.com [emedicine.medscape.com]

- 20. Therapy for shigellosis. II. Randomized, double-blind comparison of ciprofloxacin and ampicillin - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring Ampicillin Levels Following Bacampicillin Administration

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques available for the quantitative analysis of ampicillin in biological matrices following the administration of its prodrug, bacampicillin. Detailed protocols for the most common and robust analytical methods are provided, along with pharmacokinetic data to aid in experimental design and data interpretation.

Introduction

This compound is an ester prodrug of the broad-spectrum antibiotic ampicillin.[1] It is designed to improve the oral bioavailability of ampicillin.[1] Following oral administration, this compound is rapidly and almost completely absorbed and then hydrolyzed by esterases in the intestinal wall and blood to yield ampicillin, the active therapeutic agent.[2][3][4] Therefore, pharmacokinetic and bioequivalence studies require the accurate measurement of ampicillin concentrations in biological fluids such as plasma or serum. This document outlines the validated methodologies for this purpose.

Pharmacokinetic Profile of this compound and Ampicillin

Understanding the pharmacokinetic relationship between this compound and ampicillin is crucial for designing sampling schedules in research and clinical studies. This compound administration leads to earlier and higher peak serum concentrations of ampicillin compared to the administration of an equimolar dose of ampicillin itself.[1][5][6]

Table 1: Comparative Pharmacokinetics of Ampicillin after Oral Administration of this compound and Ampicillin

| Parameter | After this compound Administration | After Ampicillin Administration | Reference |

| Dose (Equimolar to 400 mg this compound) | 800 µmol | 800 µmol | [5] |

| Mean Peak Serum Concentration (Cmax) | 8.3 µg/mL | 3.7 µg/mL | [5][6] |

| Time to Peak Serum Concentration (Tmax) | 45 min - 1 hr | 2 hr | [2][4] |

| Urinary Recovery of Ampicillin | 75% | 45% | [2][4] |

| Bioavailability | Significantly Higher | Lower | [3][5] |

Analytical Techniques for Ampicillin Quantification

Several analytical methods have been developed and validated for the quantification of ampicillin in biological matrices. The most common and reliable techniques are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

HPLC-UV is a widely used, robust, and cost-effective method for the determination of ampicillin. The methodology involves protein precipitation from the plasma or serum sample, followed by chromatographic separation and detection.

LC-MS/MS offers higher sensitivity and selectivity compared to HPLC-UV, making it the gold standard for bioanalytical assays.[7] This method is particularly useful for studies requiring low limits of quantification.

Table 2: Summary of Analytical Method Parameters for Ampicillin Quantification

| Parameter | HPLC-UV Method | LC-MS/MS Method |

| Sample Preparation | Protein Precipitation with Perchloric Acid[8][9] | Protein Precipitation with Acetonitrile[7] |

| Chromatographic Column | C18 or RP8 reverse-phase column[8][9] | C18 or Biobasic AX column[7] |